molecular formula C9H19BrN2 B14353564 N'-(5-bromooctan-4-yl)methanimidamide CAS No. 90304-12-4

N'-(5-bromooctan-4-yl)methanimidamide

Cat. No.: B14353564
CAS No.: 90304-12-4
M. Wt: 235.16 g/mol
InChI Key: RWXCEKWKFRICFX-UHFFFAOYSA-N
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Description

N’-(5-bromooctan-4-yl)methanimidamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to an octane chain, which is further connected to a methanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromooctan-4-yl)methanimidamide typically involves the reaction of 5-bromo-4-octanone with methanimidamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-(5-bromooctan-4-yl)methanimidamide may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromooctan-4-yl)methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(5-bromooctan-4-yl)methanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(5-bromooctan-4-yl)methanimidamide involves its interaction with specific molecular targets. The bromine atom and the methanimidamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-chlorooctan-4-yl)methanimidamide
  • N’-(5-fluorooctan-4-yl)methanimidamide
  • N’-(5-iodooctan-4-yl)methanimidamide

Uniqueness

N’-(5-bromooctan-4-yl)methanimidamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity and specific binding interactions. Compared to its analogs with different halogens, the bromine-containing compound may exhibit different biological activities and chemical behaviors.

Properties

CAS No.

90304-12-4

Molecular Formula

C9H19BrN2

Molecular Weight

235.16 g/mol

IUPAC Name

N'-(5-bromooctan-4-yl)methanimidamide

InChI

InChI=1S/C9H19BrN2/c1-3-5-8(10)9(6-4-2)12-7-11/h7-9H,3-6H2,1-2H3,(H2,11,12)

InChI Key

RWXCEKWKFRICFX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CCC)Br)N=CN

Origin of Product

United States

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